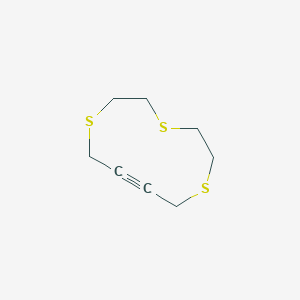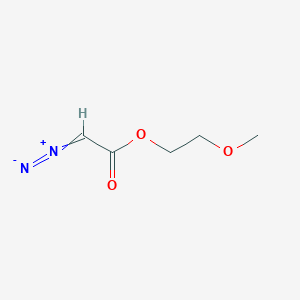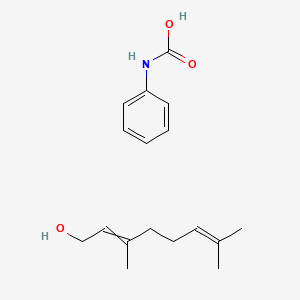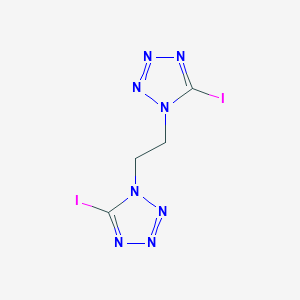
1,1'-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole) is a chemical compound that belongs to the class of bistetrazoles. Bistetrazoles are known for their high-energy density and potential applications in various fields, including materials science and energetic materials. The compound features two tetrazole rings connected by an ethane-1,2-diyl linker, with iodine atoms attached to the 5-position of each tetrazole ring.
Métodos De Preparación
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole) typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethane-1,2-diamine and sodium azide.
Formation of Tetrazole Rings: The tetrazole rings are formed by reacting ethane-1,2-diamine with sodium azide in the presence of a suitable catalyst, such as copper sulfate.
Iodination: The iodination of the tetrazole rings is achieved by treating the intermediate compound with iodine or an iodine-containing reagent under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1,1’-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole) undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be reduced using hydrogen gas in the presence of a palladium catalyst.
Cyclization Reactions: The tetrazole rings can participate in cyclization reactions to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole) has several scientific research applications, including:
Energetic Materials: Due to its high-energy density, the compound is studied for its potential use in explosives and propellants.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with enhanced properties, such as increased thermal stability and density.
Biological Studies: The compound’s tetrazole rings are of interest in medicinal chemistry for their potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole) involves its interaction with molecular targets through its tetrazole rings and iodine atoms. The compound can form coordination complexes with metal ions, which may influence its reactivity and biological activity. The pathways involved in its mechanism of action depend on the specific application and target.
Comparación Con Compuestos Similares
1,1’-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole) can be compared with other similar compounds, such as:
1,2-Di(1H-tetrazol-5-yl)ethane: This compound lacks the iodine atoms and has different reactivity and applications.
(E)-1,2-Di(1H-tetrazol-5-yl)ethene: This compound features an ethene linker instead of an ethane linker, leading to differences in stability and reactivity.
(E)-5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol):
Propiedades
Número CAS |
141651-17-4 |
|---|---|
Fórmula molecular |
C4H4I2N8 |
Peso molecular |
417.94 g/mol |
Nombre IUPAC |
5-iodo-1-[2-(5-iodotetrazol-1-yl)ethyl]tetrazole |
InChI |
InChI=1S/C4H4I2N8/c5-3-7-9-11-13(3)1-2-14-4(6)8-10-12-14/h1-2H2 |
Clave InChI |
DTTQIAWQUZZLRM-UHFFFAOYSA-N |
SMILES canónico |
C(CN1C(=NN=N1)I)N2C(=NN=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


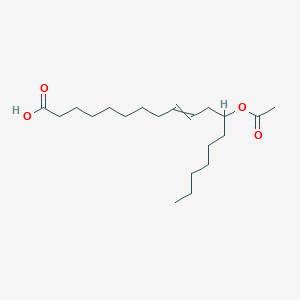


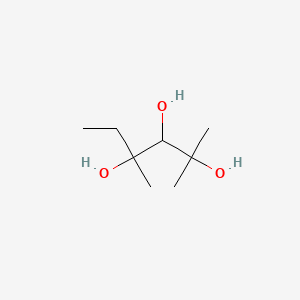



![Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14283777.png)

